molecular formula C8H9NO B3374724 2-Ethylpyridine-4-carbaldehyde CAS No. 10349-60-7

2-Ethylpyridine-4-carbaldehyde

Cat. No.: B3374724
CAS No.: 10349-60-7
M. Wt: 135.16 g/mol
InChI Key: XCEBDCHWDTZQFO-UHFFFAOYSA-N
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Description

2-Ethylpyridine-4-carbaldehyde is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, where the 4-position of the pyridine ring is substituted with an ethyl group and a formyl group

Preparation Methods

2-Ethylpyridine-4-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 2-ethylpyridine with a formylating agent such as N,N-dimethylformamide (DMF) in the presence of a strong base like sodium hydride (NaH). The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial production methods may involve the use of catalytic processes to enhance the yield and efficiency of the synthesis. For example, catalytic hydrogenation of 2-ethylpyridine-4-nitroaldehyde can be employed to produce this compound in large quantities.

Chemical Reactions Analysis

2-Ethylpyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include 2-ethylpyridine-4-carboxylic acid, 2-ethylpyridine-4-methanol, and various substituted derivatives.

Scientific Research Applications

2-Ethylpyridine-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-ethylpyridine-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

2-Ethylpyridine-4-carbaldehyde can be compared with other pyridinecarboxaldehyde derivatives, such as:

    Pyridine-2-carbaldehyde: Similar in structure but with the formyl group at the 2-position.

    Pyridine-3-carbaldehyde: Similar in structure but with the formyl group at the 3-position.

    2-Ethylpyridine-3-carbaldehyde: Similar in structure but with the ethyl and formyl groups at different positions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

2-ethylpyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-8-5-7(6-10)3-4-9-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEBDCHWDTZQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476030
Record name 2-ETHYL-4-PYRIDINECARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10349-60-7
Record name 2-ETHYL-4-PYRIDINECARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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